
(-)-Prostaglandin E1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-Prostaglandin E1: is a naturally occurring prostaglandin with significant physiological and pharmacological effects. It is a lipid compound derived from fatty acids and plays a crucial role in various biological processes, including inflammation, vasodilation, and inhibition of platelet aggregation. This compound is also known for its therapeutic applications, particularly in the treatment of erectile dysfunction and peripheral vascular diseases.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Prostaglandin E1 involves several steps, starting from the precursor arachidonic acid. The key steps include:
Oxidation: Arachidonic acid undergoes enzymatic oxidation to form prostaglandin G2 and prostaglandin H2.
Reduction: Prostaglandin H2 is then reduced to prostaglandin E2.
Isomerization: Prostaglandin E2 is isomerized to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves the use of biotechnological processes, including the use of genetically engineered microorganisms to produce the necessary enzymes for the synthesis. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards.
化学反応の分析
Types of Reactions:
Oxidation: (-)-Prostaglandin E1 can undergo oxidation reactions, leading to the formation of various metabolites.
Reduction: It can be reduced to form different prostaglandin derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen, and other peroxides.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Enzymes such as cyclooxygenase and prostaglandin synthase.
Major Products:
Oxidation Products: Various hydroxylated and keto derivatives.
Reduction Products: Different prostaglandin analogs.
Substitution Products: Modified prostaglandins with altered functional groups.
科学的研究の応用
Chemistry:
Synthesis of Analogues: (-)-Prostaglandin E1 is used as a starting material for the synthesis of various prostaglandin analogues with potential therapeutic applications.
Biology:
Cell Signaling: It plays a role in cell signaling pathways, influencing processes such as inflammation and immune response.
Medicine:
Therapeutic Use: this compound is used in the treatment of erectile dysfunction, peripheral vascular diseases, and as a vasodilator in neonates with congenital heart defects.
Industry:
Pharmaceuticals: It is used in the formulation of drugs for various medical conditions.
作用機序
Molecular Targets and Pathways: (-)-Prostaglandin E1 exerts its effects by binding to specific prostaglandin receptors on the cell surface. This binding activates intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway, leading to various physiological responses such as vasodilation, inhibition of platelet aggregation, and modulation of inflammation.
類似化合物との比較
Prostaglandin E2: Similar in structure but has different physiological effects.
Prostaglandin F2α: Involved in different biological processes such as uterine contraction.
Prostaglandin D2: Plays a role in sleep regulation and allergic responses.
Uniqueness: (-)-Prostaglandin E1 is unique due to its specific therapeutic applications, particularly in the treatment of erectile dysfunction and its potent vasodilatory effects. Its ability to inhibit platelet aggregation also sets it apart from other prostaglandins.
特性
IUPAC Name |
7-[3-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVPRGQOIOIIMI-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(/C=C/C1C(CC(=O)C1CCCCCCC(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
745-65-3 |
Source


|
| Record name | alprostadil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165559 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-7-[(1S,2R,3R,5S)-3-[(E,3S)-3-hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B10768025.png)
![7-[(5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid](/img/structure/B10768031.png)
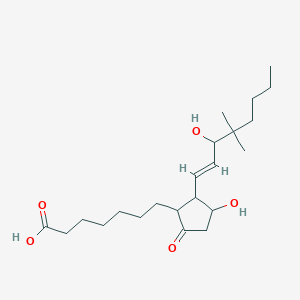
![(E)-7-[(1S,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10768036.png)
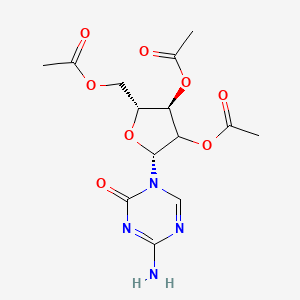
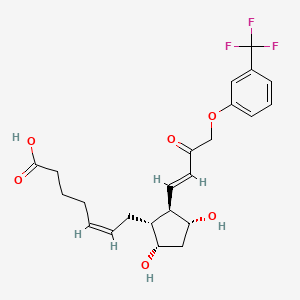
![(E)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,4R)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10768046.png)
![(Z)-7-((1S,2R,3R,5S)-3-((R,E)-3-hydroxyoct-1-enyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl)hept-5-enoic acid](/img/structure/B10768055.png)
![(Z)-7-[(5R,6R)-6-[(E)-oct-1-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B10768062.png)
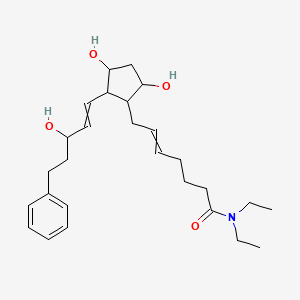

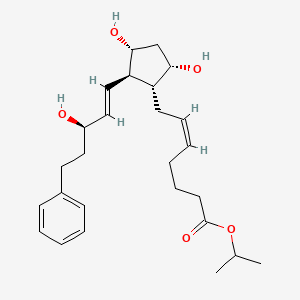
![7-(6-Oct-1-enyl-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl)hept-5-enoic acid](/img/structure/B10768090.png)
![(E)-7-[(1S,2R,3R,5S)-3-[(3R)-3-hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B10768097.png)
